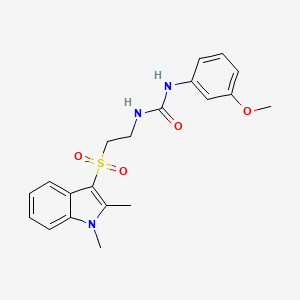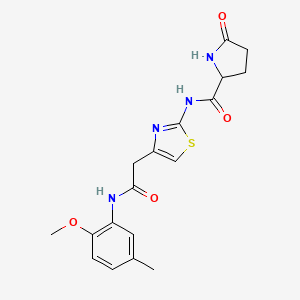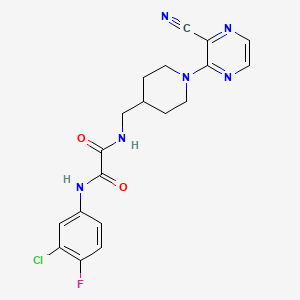
N1-(3-chloro-4-fluorophenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chloro-4-fluorophenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H18ClFN6O2 and its molecular weight is 416.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism and Compulsive Behavior
The research on orexin (OX) receptors and their antagonists, like SB-649868, highlights the role of OX1R mechanisms in compulsive food consumption and binge eating. This suggests a potential therapeutic application for compounds targeting orexin receptors in treating eating disorders with a compulsive component, offering insight into the neuropsychopharmacological applications of related compounds (Piccoli et al., 2012).
Neuroinflammation Imaging
A study on the development of a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R) showcases the application of compounds in neuroinflammation imaging, particularly for neurodegenerative diseases like Alzheimer's. The synthesized compound demonstrates promise as a non-invasive tool for detecting and studying neuroinflammation, indicating the compound's application in diagnosing and understanding neurological conditions (Lee et al., 2022).
Anticonvulsant and Antiepileptic Potential
Research into N-Mannich bases derived from succinimides shows potential anticonvulsant activity in animal models, indicating possible applications in developing new treatments for epilepsy and seizure disorders. This research suggests the therapeutic potential of structurally related compounds in neurology and pharmacology (Kamiński et al., 2013).
Antimicrobial Activity
A study on the synthesis and evaluation of piperazine derivatives for antimicrobial activity revealed certain compounds exhibit potent inhibitory effects against various bacterial and fungal strains. This suggests applications in developing new antimicrobial agents to address resistance issues, highlighting the compound's relevance in microbiology and infectious disease research (Mishra & Chundawat, 2019).
Material Science and Corrosion Inhibition
A quantum chemical and molecular dynamic simulation study on piperidine derivatives as corrosion inhibitors for iron suggests potential applications in material science, particularly in protecting metals against corrosion. This research underscores the compound's utility in industrial applications, where corrosion resistance is crucial (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O2/c20-14-9-13(1-2-15(14)21)26-19(29)18(28)25-11-12-3-7-27(8-4-12)17-16(10-22)23-5-6-24-17/h1-2,5-6,9,12H,3-4,7-8,11H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAJQECIEMSIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/no-structure.png)
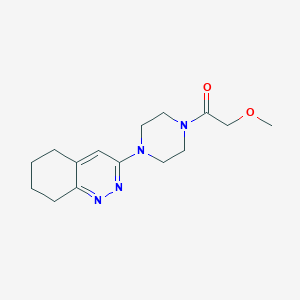

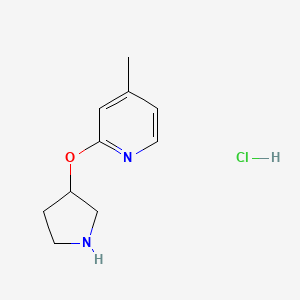

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2887963.png)
![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2887964.png)
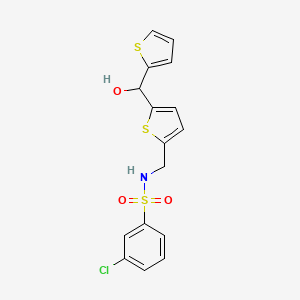
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2887967.png)


![N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2887975.png)
